7-(4-chlorophenyl)-3-(2,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Description
7-(4-chlorophenyl)-3-(2,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H13Cl3N4O3 and its molecular weight is 475.71. The purity is usually 95%.
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Scientific Research Applications
Psychotropic Potential and Receptor Affinity
A study on arylpiperazine derivatives of purine-2,6-dione, focusing on the chemical diversification by introducing hydrophobic substituents, highlighted the selection of potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing anxiolytic and antidepressant properties. This research opens avenues for designing new serotonin receptor ligands with potential psychotropic activity by modifying the arylalkyl/allyl substituent in the purine structure (Chłoń-Rzepa et al., 2013).
Antimicrobial Activity
Research into novel [1,2,4]triazolo[1,5-c]pyrimidine and pyrimido[1,6-b]-[1,2,4]triazine derivatives synthesized from 9-amino-7-(4’-chlorophenyl) derivatives demonstrated antimicrobial activity. These findings contribute to the development of new therapeutic agents against microbial infections (El-Agrody et al., 2001).
Antiviral and Immunomodulatory Effects
A study on guanosine analogues within the thiazolo[4,5-d]pyrimidine ring system evaluated their antiviral activity against the Semliki Forest virus and potential immunotherapeutic applications. This research emphasizes the importance of structural modifications in purine nucleosides for enhancing biological activity (Kini et al., 1991).
Anticancer Activity
Research on novel fused [1,2,3]triazolo[4',5':3,4]pyrrolo[2,1-f]purine derivatives showed significant in vitro anti-proliferative activity against several human cancer cell lines. This study underscores the potential of purine derivatives as anticancer agents, highlighting the importance of structural diversity for therapeutic efficacy (Sucharitha et al., 2021).
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methyl]-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N4O3/c1-26-18-17(19(29)28(21(26)30)9-12-4-7-14(23)8-15(12)24)27-10-16(31-20(27)25-18)11-2-5-13(22)6-3-11/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEIDDDWCYJVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)N4C=C(OC4=N2)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.